molecular formula C4H8O B8027469 1-Methoxy-1-propene CAS No. 4188-69-6

1-Methoxy-1-propene

Cat. No.: B8027469
CAS No.: 4188-69-6
M. Wt: 72.11 g/mol
InChI Key: QHMVQKOXILNZQR-ONEGZZNKSA-N
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Description

1-Methoxy-1-propene, also known as methyl prop-1-en-1-yl ether, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-propene can be synthesized through the reaction of propionaldehyde dimethyl acetal with a strong acid, such as sulfuric acid, which acts as a catalyst. The reaction proceeds via the elimination of methanol to form the desired product .

Industrial Production Methods: In an industrial setting, this compound is typically produced by the catalytic dehydration of allyl methyl ether. This process involves heating allyl methyl ether in the presence of a catalyst, such as alumina or silica, to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed:

Scientific Research Applications

1-Methoxy-1-propene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-1-propene involves its reactivity as an ether. It can undergo nucleophilic attack at the carbon atom adjacent to the oxygen atom, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    1-Methoxypropane: An ether with a similar structure but different reactivity and applications.

Uniqueness: 1-Methoxy-1-propene is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity and ability to form various products distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-1-methoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVQKOXILNZQR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308574
Record name 1-Propene, 1-methoxy-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4188-69-6, 7319-16-6
Record name 1-Propene, 1-methoxy-, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4188-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 1-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1-methoxy-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-methoxyprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Propene, 1-methoxy-, (1E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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